

Commercial Availability and Synthetic Routes of Enantiopure Glycidyl Butyrate: A Technical Guide

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Compound of Interest

Compound Name: Glycidyl butyrate

Cat. No.: B011441

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure **glycidyl butyrate**, in both its (R)- and (S)-configurations, serves as a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific reactivity makes it an invaluable intermediate for creating complex molecules with high enantiomeric purity, a crucial aspect in modern drug development to ensure therapeutic efficacy and minimize side effects. This technical guide provides a comprehensive overview of the commercial availability of enantiopure **glycidyl butyrate**, details on supplier specifications, and an in-depth look at established experimental protocols for its synthesis and chiral resolution.

Introduction

Glycidyl butyrate possesses a reactive epoxide ring and a butyrate ester functional group. The chirality at the C2 position of the oxirane ring gives rise to two enantiomers: (R)-**Glycidyl butyrate** and (S)-**Glycidyl butyrate**. The distinct spatial arrangement of these enantiomers leads to different biological activities when incorporated into a drug molecule. Consequently, access to enantiomerically pure forms of **glycidyl butyrate** is paramount for the synthesis of single-enantiomer drugs. This guide aims to provide researchers and drug development

professionals with the necessary technical information to source and synthesize high-purity enantiopure **glycidyl butyrate**.

Commercial Availability of Enantiopure Glycidyl Butyrate

A multitude of chemical suppliers offer enantiopure (R)- and (S)-**Glycidyl butyrate** in varying grades and quantities, from research and development scale to bulk manufacturing. The selection of a suitable supplier often depends on the required purity, enantiomeric excess (e.e.), and available documentation such as a Certificate of Analysis (CoA).

(R)-Glycidyl Butyrate Suppliers and Specifications

(R)-(-)-**Glycidyl butyrate** is a key intermediate in the synthesis of important pharmaceuticals, including the antibiotic Linezolid.^{[1][2][3]} Several suppliers offer this enantiomer with high chemical and chiral purity.

Supplier/Manufacturer	CAS Number	Purity/Assay	Chiral Purity (e.e.)	Additional Specifications
Agex Pharma	60456-26-0	Up to 99.9%	Up to 99.9%	cGMP and ISO 9001 certified.[1]
Chem-Impex	60456-26-0	≥ 98% (GC)	Not specified	Optical Rotation: $[\alpha]_{20/D} = -29$ to -33° (neat).[4]
Hangzhou ICH Biofarm Co., Ltd.	60456-26-0	≥98.0% (GC)	≥99.0%	Optical rotation: -32° to -34° . [5]
PureSynth	60456-26-0	≥99.5%	Not specified	Boiling Point: $90^\circ\text{C}/19$ mmHg. [6]
Sigma-Aldrich	60456-26-0	96%	Not specified	Optical activity: $[\alpha]_{25/D} -31^\circ$, neat.
Simson Pharma Limited	60456-26-0	High quality	Not specified	Certificate of Analysis provided with every compound. [7]

(S)-Glycidyl Butyrate Suppliers and Specifications

(S)-(+)-**Glycidyl butyrate** is another crucial chiral intermediate, utilized in the synthesis of various APIs, including the anticoagulant Rivaroxaban.[8][9]

Supplier/Manufacturer	CAS Number	Purity/Assay	Chiral Purity (e.e.)	Additional Specifications
Agex Pharma	65031-96-1	Up to 99.9%	Up to 99.9%	cGMP and ISO 9001 certified.[8]
Chem-Impex	65031-96-1	≥ 98% (GC)	Not specified	Optical Rotation: $[\alpha]_{20/D} = 29$ to 33° (neat).[10]
Santa Cruz Biotechnology	65031-96-1	Not specified	Not specified	For Research Use Only.[11]
Simson Pharma Limited	65031-96-1	High quality	Not specified	Certificate of Analysis provided with every compound. [12]
TCI America	65031-96-1	>98.0%(GC)	Not specified	Storage Temperature: Room Temperature.[13]
ChemicalBook Suppliers	65031-96-1	95% - 99%	ee99% (from some suppliers)	Various Chinese suppliers listed. [14]

Experimental Protocols for Synthesis and Resolution

The preparation of enantiopure **glycidyl butyrate** can be achieved through two primary strategies: asymmetric synthesis from a prochiral starting material or resolution of a racemic mixture.

Asymmetric Synthesis of (R)-Glycidyl Butyrate from (S)-Epichlorohydrin

This method involves the reaction of (S)-epichlorohydrin with butyric acid, followed by ring-closing epoxidation.

Protocol:

- Step 1: Synthesis of (S)-3-chloro-2-hydroxypropyl butyrate.
 - In a 250 mL four-necked flask, add 1 mole of butyric acid, 1 mole of (S)-epichlorohydrin, and 1 g of chromium chloride as a catalyst.[\[15\]](#)
 - Stir the mixture and heat to 60°C.[\[15\]](#)
 - Maintain the temperature for 48 hours until the disappearance of epichlorohydrin is confirmed.[\[15\]](#)
 - Cool the reaction mixture to 10°C and add 250 mL of methylene chloride.[\[15\]](#)
 - Neutralize the solution to a pH of 8.0 with a 10% sodium carbonate solution.[\[15\]](#)
 - Wash the organic layer three times with 300 mL of water.[\[15\]](#)
 - Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain (S)-3-chloro-2-hydroxypropyl butyrate.[\[15\]](#)
- Step 2: Synthesis of (R)-**Glycidyl butyrate**.
 - In a 1000 mL four-necked flask, add the (S)-3-chloro-2-hydroxypropyl butyrate obtained in the previous step, 600 mL of acetone, and 2 moles of potassium carbonate.[\[15\]](#)
 - Reflux the reaction mixture for 12 hours.[\[15\]](#)
 - After cooling, filter to remove insoluble materials.[\[15\]](#)
 - Evaporate the acetone to obtain a concentrated material.[\[15\]](#)
 - Dissolve the concentrate in 250 mL of methylene chloride and wash twice with 100 mL of water.[\[15\]](#)

- Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.[\[15\]](#)
- Collect the fraction at 55-65°C under a vacuum of 60-70 Pa by rectification to obtain (R)-**Glycidyl butyrate**.[\[15\]](#)

Enzymatic Kinetic Resolution of Racemic Glycidyl Butyrate

This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.

Protocol for obtaining (R)-**Glycidyl butyrate**:

- Enzymatic Hydrolysis:
 - Prepare a mixture of racemic **glycidyl butyrate** and a phosphate buffer (e.g., 10 mM potassium phosphate buffer).[\[16\]](#)
 - Add a lipase, such as porcine pancreatic lipase (PPL), to the mixture. The reaction is S-favored, meaning the (S)-enantiomer will be preferentially hydrolyzed.[\[16\]](#)
 - Maintain the reaction at a controlled pH (e.g., 7.4) and temperature (e.g., 30°C).[\[16\]](#)
 - Monitor the reaction progress. When the conversion reaches approximately 52-60%, the remaining unreacted **glycidyl butyrate** will be enriched in the (R)-enantiomer (e.g., >98% e.e.).[\[16\]](#)
- Work-up and Purification:
 - Separate the unreacted (R)-**glycidyl butyrate** from the aqueous phase containing the hydrolyzed (S)-glycidol.
 - Purify the (R)-**glycidyl butyrate** by extraction and distillation.

Protocol for obtaining (S)-**Glycidyl butyrate**:

- Transesterification of (R)-enriched Glycidol:

- The (R)-enriched glycidol recovered from the first step can be used as the starting material.[\[16\]](#)
- Perform a transesterification reaction using an enzyme that favors the R-enantiomer, such as Novozym 435, and an acyl donor in a suitable solvent (e.g., n-heptane).[\[16\]](#)
- Under optimal conditions, this will produce (S)-**glycidyl butyrate** with high enantiomeric excess (e.g., 98% e.e.).[\[16\]](#)

Chiral High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated chiral HPLC method is essential for determining the enantiomeric purity of **glycidyl butyrate**.

Methodology:

- Column: A cellulose-based stationary phase, such as Chiralcel OD-H (Tris-3,5-dimethylphenyl carbamate derivative of cellulose), has been shown to provide excellent resolution.[\[17\]](#)
- Mobile Phase: A normal phase mobile phase, typically a mixture of n-hexane and an alcohol like ethanol or isopropanol, is used. The exact ratio is optimized to achieve good separation.[\[17\]](#)
- Detection: UV detection is commonly employed.
- System Suitability: The system suitability is demonstrated by achieving a baseline resolution between the two enantiomer peaks ($R_s > 1.5$) and acceptable peak tailing.[\[17\]](#)

Applications in Drug Development

Enantiopure **glycidyl butyrate** is a cornerstone intermediate in the synthesis of several blockbuster drugs.

Synthesis of Linezolid

(R)-(-)-**Glycidyl butyrate** is a key starting material for the synthesis of the oxazolidinone antibiotic Linezolid. The synthesis involves the reaction of N-lithioarylcarbamates with (R)-**glycidyl butyrate** to form the crucial (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate with high yield and enantiomeric purity.^[2]^[3]

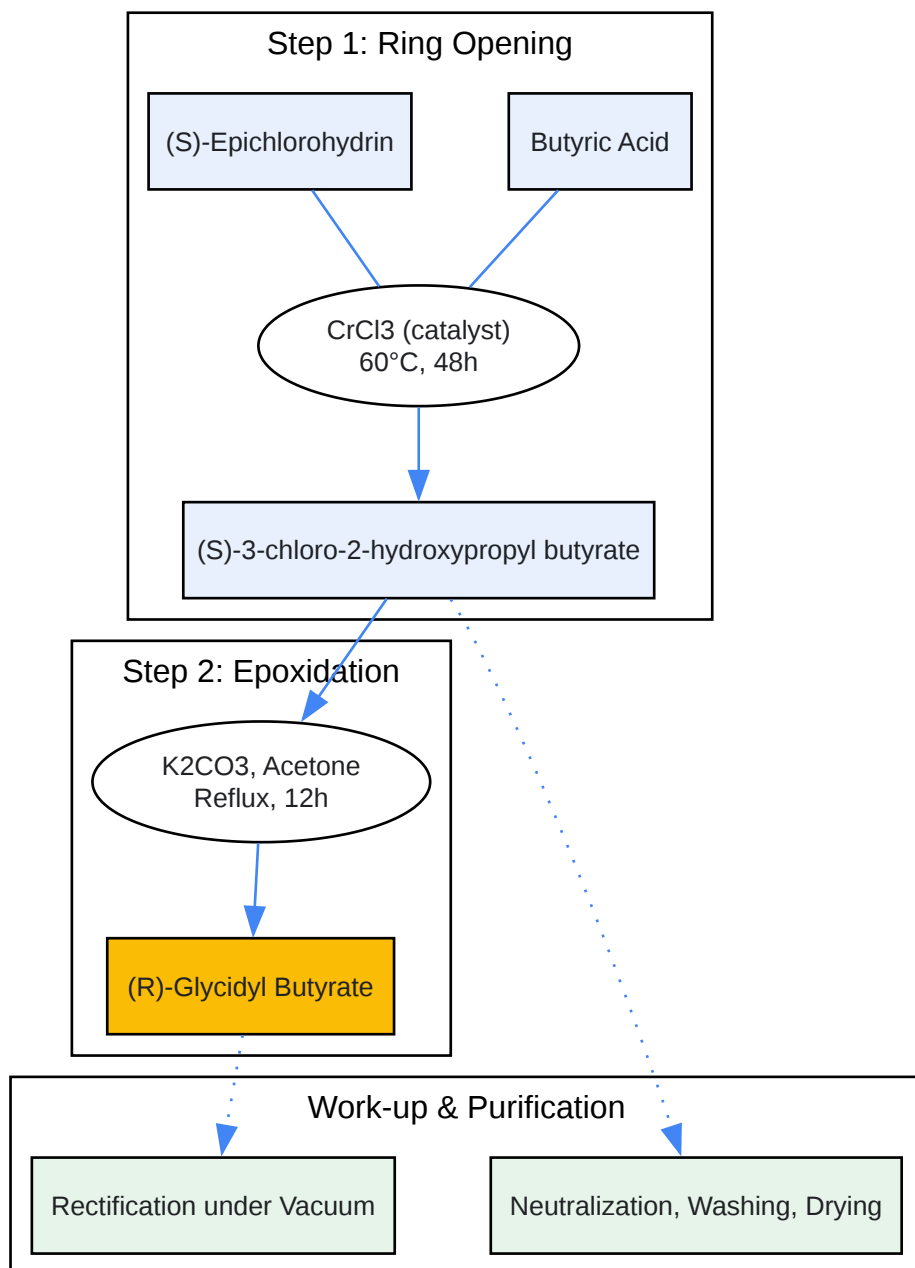
Synthesis of Rivaroxaban

(S)-(+)-**Glycidyl butyrate** is utilized in some synthetic routes for the anticoagulant drug Rivaroxaban.^[8]^[9] The chiral epoxide allows for the stereospecific construction of the oxazolidinone core of the drug molecule.

Visualized Workflows and Pathways

Asymmetric Synthesis of (R)-Glycidyl Butyrate

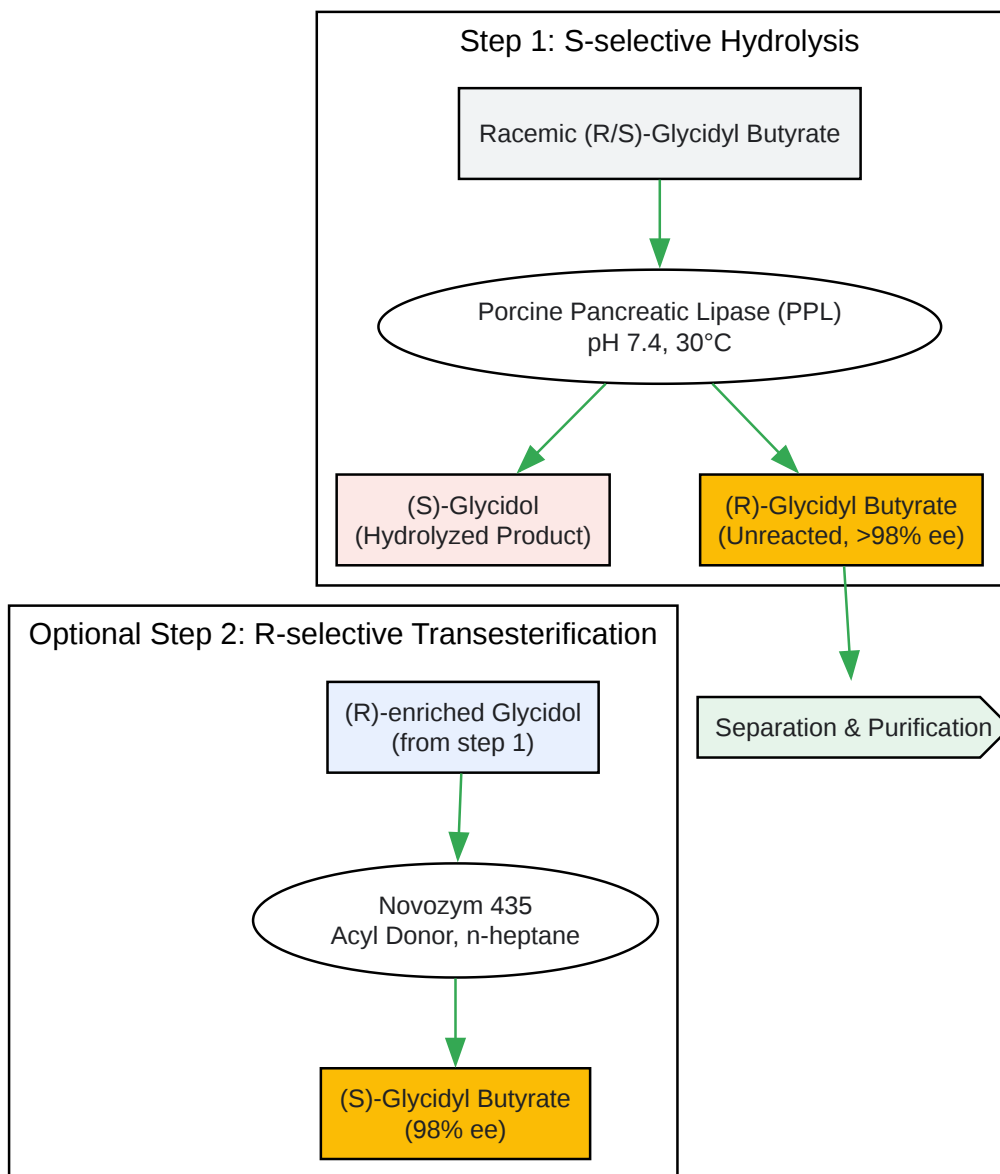
Asymmetric Synthesis of (R)-Glycidyl Butyrate

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Caption: Asymmetric synthesis of (R)-**Glycidyl Butyrate** from (S)-Epichlorohydrin.

Enzymatic Kinetic Resolution of Racemic Glycidyl Butyrate

Enzymatic Kinetic Resolution of Racemic Glycidyl Butyrate



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Caption: Enzymatic kinetic resolution for separating enantiomers of **Glycidyl Butyrate**.

Conclusion

The commercial availability of high-purity (R)- and (S)-**Glycidyl butyrate** from numerous suppliers facilitates its use in research and large-scale pharmaceutical manufacturing. Furthermore, robust and well-documented synthetic and resolution protocols provide viable pathways for in-house production. The choice between direct purchase and in-house synthesis will depend on factors such as scale, cost, and available expertise. This guide provides the foundational technical information to assist researchers and drug development professionals in making informed decisions regarding the sourcing and application of this vital chiral intermediate.

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